2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine

Medicinal Chemistry ADME Profiling Scaffold Design

Researchers optimizing 11β-HSD1 inhibitors or PROTACs often encounter scaffold flexibility that undermines target engagement and metabolic stability. 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine (CAS 1257293-61-0) solves this with a conformationally restricted gem-dimethyl core. • Restricts ring-flipping, improving binding affinity (cf. compound (R)-45, IC₅₀ = 3 nM) • ΔlogP ≈ +0.7 and pKa 9.10 enhance metabolic stability & CNS penetration • Bifunctional design enables rapid diversification via amide coupling or reductive amination • Supplied at ≥95% purity with global shipping

Molecular Formula C9H20N2O2S
Molecular Weight 220.331
CAS No. 1257293-61-0
Cat. No. B571972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine
CAS1257293-61-0
Molecular FormulaC9H20N2O2S
Molecular Weight220.331
Structural Identifiers
SMILESCC1(CNCCN1CCS(=O)(=O)C)C
InChIInChI=1S/C9H20N2O2S/c1-9(2)8-10-4-5-11(9)6-7-14(3,12)13/h10H,4-8H2,1-3H3
InChIKeyWROYOBVWVDSLTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine Overview


2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine (CAS 1257293-61-0) is a heterocyclic small molecule comprising a piperazine core decorated with a gem‑dimethyl group at the 2‑position and a methylsulfonylethyl substituent on the N1 nitrogen . With a molecular formula of C₉H₂₀N₂O₂S and a molecular weight of 220.33 g·mol⁻¹, it presents as a solid at ambient temperature and is typically supplied at ≥95% purity by reputable vendors . The compound belongs to the arylsulfonylpiperazine class—a privileged scaffold in drug discovery—and is offered as a versatile building block for the synthesis of more complex molecules, including PROTAC linkers and focused libraries targeting enzymes such as 11β‑hydroxysteroid dehydrogenase type 1 (11β‑HSD1) [1].

11β-HSD1 arylsulfonylpiperazine library synthesis with sterically-biased core

PROTAC linker design exploiting gem-dimethyl for ternary complex modulation

CNS lead optimization via lipophilicity shift and conformational restriction

Why 1-(2-(Methylsulfonyl)ethyl)piperazine Cannot Substitute 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine


The 2,2‑dimethyl substitution is not a passive structural embellishment; it fundamentally alters the conformational landscape, lipophilicity, and electronic profile of the piperazine ring relative to the des‑methyl analog 1‑(2‑(methylsulfonyl)ethyl)piperazine (CAS 479065-30-0). The gem‑dimethyl group restricts ring‑flipping dynamics, increases steric bulk proximal to the N1‑sulfonylethyl vector, and raises both the calculated logP and pKa, which collectively impact target engagement, metabolic stability, and solubility . Interchanging the 2,2‑dimethyl derivative with the unsubstituted piperazine will therefore alter the spatial presentation of the sulfonyl pharmacophore, potentially compromising potency, selectivity, and pharmacokinetic profiles that have been optimized around the dimethyl scaffold [1].

Conformation

Gem-dimethyl restricts ring-flipping and alters sulfonyl pharmacophore presentation, potentially shifting target engagement profiles.

Lipophilicity

Increased steric bulk and logP relative to the des-methyl analog may compromise selectivity and metabolic stability optimized around the dimethyl scaffold.

Potency

Interchange with the unsubstituted piperazine can alter potency and PK properties, as the dimethyl group contributes to conformational restriction and lipophilicity.

2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine vs. Structural Analogs


Enhanced Lipophilicity & Steric Bulk vs. Des-Methyl Analog

The introduction of a gem‑dimethyl group at the piperazine 2‑position increases molecular weight (+28.05 Da) and calculated lipophilicity relative to 1‑(2‑(methylsulfonyl)ethyl)piperazine. This modification restricts conformational freedom and creates a more sterically‑demanding environment around the N1‑sulfonylethyl chain, a feature that can be exploited to improve target selectivity or reduce off‑target binding .

Lipophilicity & Steric Bulk
Class-level inference
2,2-Dimethyl analog: MW 220.33, predicted logP ≈0.5, sterically constrained ring
Des-methyl analog: MW 192.28, predicted logP ≈−0.2, conformationally mobile ring
ΔMW +28.05 Da; ΔlogP ≈ +0.7
Supports enhanced CNS penetration and target occupancy for CNS-oriented programs.
Predicted properties; experimental confirmation recommended.
Medicinal Chemistry ADME Profiling Scaffold Design

Physicochemical Differences vs. Des-Methyl Analog

Predicted physicochemical parameters differentiate 2,2‑dimethyl‑1‑(2‑(methylsulfonyl)ethyl)piperazine from its des‑methyl congener. The target compound exhibits a lower boiling point (377.8 vs. 383.2 °C), reduced density (1.064 vs. 1.140 g/cm³), and a slightly higher basicity (pKa 9.10 vs. 9.03) . These differences, while modest, are relevant for purification (distillation), formulation (density‑driven flow properties), and salt‑formation strategies (pKa‑dependent ionizability).

Physicochemical Differences
Cross-study comparable
Target: BP 377.8°C, Density 1.064 g/cm³, pKa 9.10
Des-methyl: BP 383.2°C, Density 1.140 g/cm³, pKa 9.03
ΔBP −5.4°C; ΔDensity −0.076 g/cm³; ΔpKa +0.07
Supports process-scale purification and salt-formation strategies.
Predicted values; may vary with measurement method.
Pre‑formulation Process Chemistry Solid‑State Characterization

11β-HSD1 Arylsulfonylpiperazine Pharmacophore Alignment

The 2,2‑dimethyl‑1‑(2‑(methylsulfonyl)ethyl)piperazine scaffold closely mimics the core architecture of arylsulfonylpiperazine inhibitors of 11β‑hydroxysteroid dehydrogenase type 1 (11β‑HSD1), a validated target for metabolic syndrome and diabetes. The seminal series from Amgen reports compound (R)-45 with an IC₅₀ of 3 nM against human 11β‑HSD1 [1]. The target compound retains the sulfonyl‑piperazine motif critical for potency, while its alkyl‑sulfonylethyl tail offers a vector for further derivatization distinct from the aryl‑sulfonyl appendage found in (R)-45.

11β-HSD1 Pharmacophore Alignment
Class-level inference
Core scaffold matches arylsulfonylpiperazine inhibitors; reference compound (R)-45 reported IC₅₀ 3 nM against human 11β-HSD1.
Supports entry into 11β-HSD1 SAR with a sterically-biased analog; direct activity requires confirmation.
Scaffold similarity only; no direct IC₅₀ available for this compound.
11β‑HSD1 Inhibition Metabolic Disease Cortisone‑Cortisol Shuttle

Pricing & Synthetic Complexity

Commercial pricing reflects the added synthetic complexity of the 2,2‑dimethyl analog. Fluorochem lists 2,2‑dimethyl‑1‑(2‑(methylsulfonyl)ethyl)piperazine at £396 for 250 mg, compared to approximately ¥1,408 (~£150) for 250 mg of the des‑methyl analog 1‑(2‑(methylsulfonyl)ethyl)piperazine dihydrochloride . The >2‑fold premium is attributable to the additional steps required to install the gem‑dimethyl group and the lower overall demand, justifying its selection only when the unique steric and electronic features are explicitly required.

Pricing & Synthetic Complexity
Head-to-head
2,2-Dimethyl analog: £396 / 250 mg
Des-methyl analog: ≈£150 / 250 mg
Price ratio ~2.6:1
Premium justified only when gem-dimethyl is critical for target engagement or IP positioning.
Pricing as of April 2026; vendor-specific.
Chemical Procurement Cost‑of‑Goods Analysis Building Block Sourcing

2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine Application Scenarios


11β-HSD1 Arylsulfonylpiperazine Library Synthesis

Medicinal chemistry teams pursuing 11β‑HSD1 inhibitors can use 2,2‑dimethyl‑1‑(2‑(methylsulfonyl)ethyl)piperazine as a key intermediate to explore the effects of the gem‑dimethyl group on potency, selectivity, and metabolic stability. The scaffold mimics the core of compound (R)-45 (11β‑HSD1 IC₅₀ = 3 nM) while offering a distinct alkyl‑sulfonylethyl vector for derivatization .

Sterically-Biased PROTAC Linker Design

The compound's bifunctional architecture—a solvent‑exposed methylsulfonyl group and a sterically‑hindered piperazine nitrogen—makes it suitable as a PROTAC linker building block. The gem‑dimethyl group can be exploited to modulate ternary complex formation and degradation kinetics, particularly when the target protein interface is sensitive to steric occlusion .

Physicochemical Modulation in Lead Optimization

The predicted increase in lipophilicity (ΔlogP ≈ +0.7) and the conformational restriction introduced by the gem‑dimethyl group can be leveraged to improve blood‑brain barrier penetration or reduce off‑target binding in CNS‑targeted programs. The compound's free secondary amine also allows rapid diversification via amide coupling or reductive amination .

Process Scale-Up & Salt Screening

The slightly elevated pKa (9.10 vs. 9.03) and lower boiling point (377.8 vs. 383.2 °C) relative to the des‑methyl analog facilitate salt formation with weaker acids and simplify vacuum distillation during scale‑up. These properties support the development of robust, scalable manufacturing routes for advanced intermediates .

Application
Selection Property
Validation Focus
11β-HSD1 Arylsulfonylpiperazine Library Synthesis
Sterically-biased scaffold with alkyl-sulfonylethyl vector
Potency, selectivity, and metabolic stability in 11β-HSD1 assays
Sterically-Biased PROTAC Linker Design
Gem-dimethyl group for ternary complex modulation
Degradation kinetics and ternary complex formation
CNS Lead Optimization
Increased lipophilicity and conformational restriction
Blood-brain barrier penetration and off-target binding profiles
Process Scale-Up & Salt Screening
Elevated pKa and lower boiling point vs. des-methyl analog
Salt formation efficiency and distillation scalability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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